molecular formula C28H30N6O4 B10837148 4-(4-(cyclopentyloxy)-5-(4-(methylcarbamoyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-3-methoxy-N-methylbenzamide

4-(4-(cyclopentyloxy)-5-(4-(methylcarbamoyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-3-methoxy-N-methylbenzamide

Cat. No.: B10837148
M. Wt: 514.6 g/mol
InChI Key: YMYOREROCXXANC-UHFFFAOYSA-N
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Description

US9623028, Compound 79, is a small molecular drug known for its potential therapeutic applications, particularly in cancer treatment. The compound’s chemical name is 4-(4-(cyclopentyloxy)-5-(4-(methylcarbamoyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-3-methoxy-N-methylbenzamide. It is a member of the pyrrolopyrimidine class of compounds and has shown promise as an inhibitor of calmodulin-dependent kinase II (CAMKK2) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of US9623028, Compound 79, involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. The key steps include:

  • Formation of the pyrrolopyrimidine ring through cyclization reactions.
  • Introduction of the cyclopentyloxy group via nucleophilic substitution.
  • Attachment of the methylcarbamoyl phenyl group through amide bond formation.
  • Final modifications to introduce the methoxy and N-methylbenzamide groups.

Industrial Production Methods: Industrial production of US9623028, Compound 79, follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Scientific Research Applications

US9623028, Compound 79, has a wide range of scientific research applications:

Mechanism of Action

US9623028, Compound 79, exerts its effects by inhibiting calmodulin-dependent kinase II (CAMKK2). This inhibition disrupts the signaling pathways that are crucial for cancer cell survival and proliferation. The compound binds to the active site of CAMKK2, preventing its activation and subsequent phosphorylation of downstream targets. This leads to the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

    Compound 423: Another pyrrolopyrimidine derivative with similar kinase inhibitory properties.

    7,8-dichloro-1-oxo-beta-carbolines: These compounds also act as kinase inhibitors but have different binding modes and selectivity profiles.

Uniqueness: US9623028, Compound 79, stands out due to its high selectivity for CAMKK2 and its potent inhibitory activity. Its unique structure allows for specific interactions with the kinase, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C28H30N6O4

Molecular Weight

514.6 g/mol

IUPAC Name

4-[[4-cyclopentyloxy-5-[4-(methylcarbamoyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C28H30N6O4/c1-29-25(35)17-10-8-16(9-11-17)20-15-31-24-23(20)27(38-19-6-4-5-7-19)34-28(33-24)32-21-13-12-18(26(36)30-2)14-22(21)37-3/h8-15,19H,4-7H2,1-3H3,(H,29,35)(H,30,36)(H2,31,32,33,34)

InChI Key

YMYOREROCXXANC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=CNC3=C2C(=NC(=N3)NC4=C(C=C(C=C4)C(=O)NC)OC)OC5CCCC5

Origin of Product

United States

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